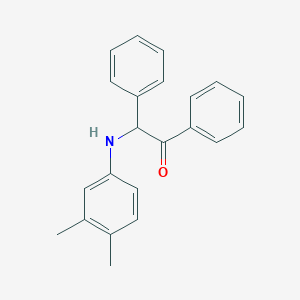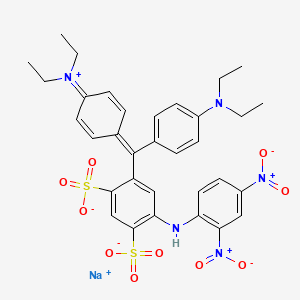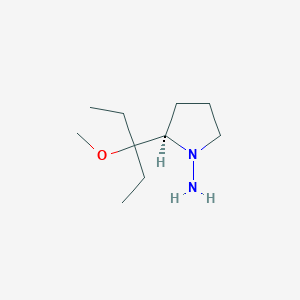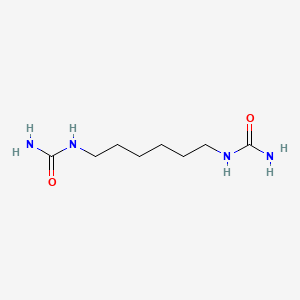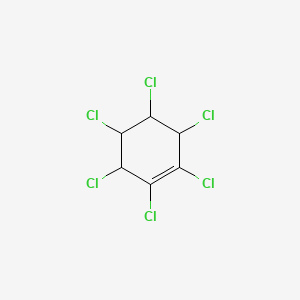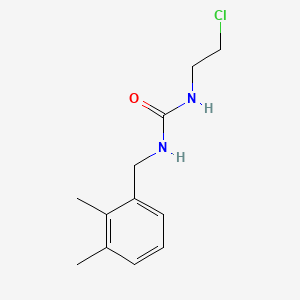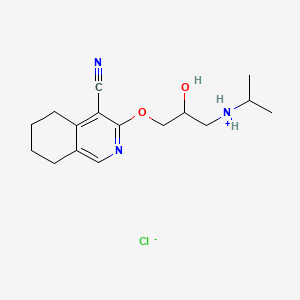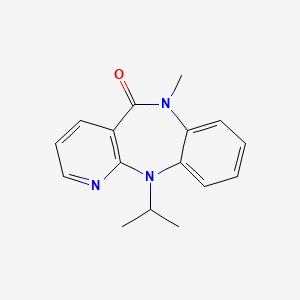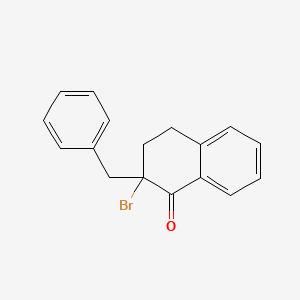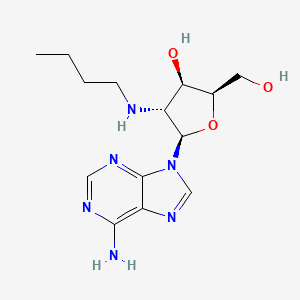
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride is a quaternary ammonium compound with a pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 4-aminopyridine with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then quaternized with dimethyl sulfate to form the quaternary ammonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the quaternary ammonium group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the quaternary ammonium group.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Wirkmechanismus
The mechanism of action of 1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride involves its interaction with cellular membranes. The quaternary ammonium group allows it to bind to negatively charged sites on the membrane, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly effective against bacterial cells, making it a potential antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride include other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. Compared to these compounds, this compound may offer unique advantages in terms of its structural properties and potential applications. For example, its specific alkyl chain length and pyridine ring structure may confer enhanced antimicrobial activity or different solubility characteristics.
Eigenschaften
Molekularformel |
C12H22ClN2+ |
|---|---|
Molekulargewicht |
229.77 g/mol |
IUPAC-Name |
1-(2,2-dimethylpropyl)-N,N-dimethylpyridin-1-ium-4-amine;hydrochloride |
InChI |
InChI=1S/C12H21N2.ClH/c1-12(2,3)10-14-8-6-11(7-9-14)13(4)5;/h6-9H,10H2,1-5H3;1H/q+1; |
InChI-Schlüssel |
OTCQGJASYOVVCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C[N+]1=CC=C(C=C1)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


